“N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide” is a chemical compound with the CAS number 56891-59-9. It is also known as Acetamide, N-(4-amino-2-methylphenyl)-.
Synthesis Analysis
The synthesis of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide involves starting from isatin and N-(4-amino-2-methylphenyl)-4-chlorophthalimide. The reaction mixture is stirred overnight, and the completion of the reaction is assessed by the appearance of a yellow-colored precipitate.
Molecular Structure Analysis
The molecular structure of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide is represented by the formula C9H12N2O. The InChI code for this compound is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12).
Physical And Chemical Properties Analysis
N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide is a solid compound. It has a molecular weight of 164.21.
Compound Description: This compound is a soluble guanylate cyclase (sGC) activator. It has been specifically designed for topical ocular delivery as a potential therapy for glaucoma. This compound robustly lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure over 24 h after a single topical ocular drop. Due to its favorable characteristics, this compound has been selected for clinical evaluation [].
Compound Description: This compound is a pyrimidine derivative characterized by single-crystal X-ray diffraction. The crystal packing of this compound is influenced by weak intermolecular N—H⋯N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings, and C—H⋯π interactions [].
Compound Description: This dipeptide, (4S)-amino-3-oxo-1,2,4,5-tetrahydro-1H-2-benzazepin-2-yl]-acetic acid (Aba)-Gly, serves as a conformationally restricted building block in peptide synthesis. It is used to synthesize constricted analogues of the N-terminal tetrapeptide H-Tyr-D-Ala-Phe-Gly-NH2, the minimal subunit of dermorphin needed for opiate activity. This scaffold, when introduced in specific peptide sequences, significantly impacts the affinity and selectivity towards opioid mu- and delta-receptors [].
Compound Description: Similar to Aba-Gly, [(4S)-amino-8-hydroxy-3-oxo-1,2,4,5-tetrahydro-benzo[c]azepin-2-yl]-propionic acid (Hba)-D-Ala is a conformationally restricted dipeptide employed in developing constrained peptide analogues. The Hba-D-Ala scaffold is incorporated into the N-terminal tetrapeptide of dermorphin to generate analogues with altered opioid receptor binding profiles [].
Compound Description: This compound is a pyrimidine derivative. Analysis of its molecular structure, along with its analogs, reveals extensive electron delocalization within the pyrimidine ring [].
Compound Description: This compound, another pyrimidine derivative, also exhibits extensive electron delocalization in its pyrimidine ring as revealed by studies of its molecular structure [].
Compound Description: This compound, like AMT and AMEMT, is a pyrimidine derivative and displays extensive electron delocalization within its pyrimidine ring [].
Compound Description: This compound belongs to the family of pyrimidine derivatives, and its molecular structure reveals significant electron delocalization within the pyrimidine ring, a common feature observed in this class of compounds [].
Compound Description: This compound acts as a selective inhibitor of cytochrome P450 4A (CYP4A) and the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) []. HET0016 displays inhibitory effects on the proliferation of human glioma cell line U251 and endothelial cells, along with a reduction in angiogenesis induced by U251. While its mechanism of action in suppressing U251 proliferation is not fully understood, it may involve activities beyond 20-HETE synthesis inhibition []. Additionally, HET0016 acts as a selective, non-competitive, and irreversible inhibitor of CYP4A, showing inhibitory effects on CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis [].
4-Amino-2-hydroxymethyl-1-butanol
Compound Description: 4-Amino-2-hydroxymethyl-1-butanol is a key intermediate in the synthesis of Famciclovir, an antiviral drug. This compound is prepared via novel intermediates 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol [].
N-(4-Methylphenyl)-2-pyridinecarboxamide
Compound Description: N-(4-Methylphenyl)-2-pyridinecarboxamide is investigated for its conformational properties using 1H NMR and Nuclear Overhauser Enhancement (NOE) measurements. Studies suggest that the pyridyl ring is coplanar with the amide group, and the 4-methylphenyl group's orientation remains undetermined [].
N-(4-methylphenyl)-3-pyridine carboxamide
Compound Description: This compound, similar to its 2-pyridinecarboxamide counterpart, is studied for its conformational behavior. Data suggest that the 3-pyridyl ring is nearly perpendicular to the amide plane, with the amide proton closer to the 2-pyridyl proton H2 than H4 [].
Compound Description: DF 203 is identified as a potential antitumor agent, demonstrating potent and selective activity against human tumor cell lines both in vitro and in vivo. It selectively accumulates in and is metabolized by sensitive cell lines, forming the inactive metabolite 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole (6-OH 203). This selectivity in metabolism is suggested to contribute to its antitumor profile [, , , , , , , , , ]. DF 203's mechanism of action involves the induction of cytochrome P450 1A1 (CYP1A1), leading to its biotransformation into reactive species that covalently bind to DNA, causing lethal damage to susceptible tumor cells.
Compound Description: 6-OH 203 is the primary inactive metabolite of the antitumor agent DF 203. It is formed through the metabolism of DF 203, primarily in sensitive cell lines []. 6-OH 203 is known to abrogate the growth inhibitory effects of DF 203 and significantly inhibits CYP1A1 activity [].
Compound Description: 5F 203 is another potent antitumor agent that, like DF 203, exerts its effects through the induction of CYP1A1-catalyzed biotransformation. This process generates electrophilic species that form covalent bonds with DNA, leading to lethal damage in sensitive tumor cells [, , ]. Unlike DF 203, 5F 203 demonstrates a more favorable pharmacological profile in preclinical studies, exhibiting potent antiproliferative activity without the biphasic dose-response observed with DF 203 [].
Compound Description: Putreanine is a basic amino acid found exclusively in the mammalian central nervous system, particularly in high concentrations in the white matter of the cerebral and cerebellar cortices and the spinal cord []. It appears in the rat brain two weeks after birth, and its concentration increases over several months.
Compound Description: S-51 functions as a highly cardioselective β-adrenoceptor antagonist, displaying a lack of intrinsic sympathomimetic activity (ISA) []. This compound was developed as part of a research effort to create β-adrenoceptor antagonists with improved selectivity and reduced ISA.
Compound Description: (R)-ATAA is the pharmacologically active enantiomer of ATAA and acts as an antagonist at both NMDA and AMPA receptors []. It exhibits a Ki of 75 ± 5 μM for NMDA receptors and 57 ± 1 μM for AMPA receptors.
Compound Description: AC-42 is a selective agonist of the muscarinic M1 receptor. Initially suggested to interact with an "ectopic" site on the receptor, pharmacological evidence now indicates that AC-42 functions as an allosteric agonist []. It binds to a topographically distinct site from the orthosteric site, inducing conformational changes in the M1 receptor and modulating its activity.
Compound Description: DOM is a psychotomimetic amine that produces discriminative stimulus effects in both rodents and primates [, , ]. Its discriminative stimulus effects are primarily mediated by serotonin 5-HT2A receptors, with a lesser contribution from 5-HT2C receptors. This compound is often used in behavioral pharmacology research to study the mechanisms of action of hallucinogenic drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.